2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione
Description
2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione is a bicyclic diketopiperazine (DKP) derivative characterized by a fused pyridine-pyrazine ring system with a methyl substituent. This compound belongs to the broader class of cyclic dipeptides, which are known for their diverse biological activities.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-10-6-8(12)11-5-3-2-4-7(11)9(10)13/h2-3,7H,4-6H2,1H3 |
InChI Key |
RMZSLERHFAWFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N2CC=CCC2C1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of tetrahydropyrido[1,2-a]pyrazine-1,4-dione derivatives typically involves multi-step organic reactions including:
- Cyclization reactions to form the fused bicyclic ring system.
- Amide bond formation or lactamization to establish the pyrazine-1,4-dione core.
- Reduction or hydrogenation steps to achieve the tetrahydro state at specific ring positions.
- Use of carboxylic acid derivatives and amino precursors to build the heterocyclic framework.
These methods often employ reagents such as coupling agents (e.g., HATU), bases (e.g., DIPEA), and reducing agents (e.g., lithium aluminum hydride) under controlled conditions (temperature, inert atmosphere).
Detailed Synthetic Route Example
A representative synthesis from the literature involves the following steps:
Alternative Solid-Phase Synthesis Approaches
Solid-phase synthetic methods have been developed to rapidly generate libraries of related tetrahydropyrido-pyrazine derivatives. These involve:
- Electrophilic addition
- Dehydrohalogenation
- 1,3-Dipolar cycloaddition
- N-acylation and amino carbonylation-cyclization
- N-alkylation and lactamization
- Oxidation-elimination sequences
Such combinatorial chemistry techniques allow efficient synthesis of diverse analogues for biological screening.
Reaction Conditions and Optimization
- Solvents: Commonly used solvents include DMF, THF, toluene, and ethyl acetate.
- Temperature: Reactions are typically conducted between -78°C (for reductions) and 50°C (for coupling).
- Atmosphere: Inert atmosphere (nitrogen or argon) is essential to prevent oxidation, especially during reduction and hydrogenation steps.
- Purification: Extraction with aqueous and organic solvents, drying agents (Na2SO4 or MgSO_4), filtration, and chromatographic purification are standard.
Data Tables Summarizing Key Synthetic Steps
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Bromopyridine-2,3-diamine + Butyric acid | HATU, DIPEA, DMF, 50°C, overnight | N-(2-amino-5-bromo-3-pyridyl)butanamide | ~70 | Amide coupling |
| 2 | Intermediate from Step 1 | LiAlH_4 in THF, -78°C to RT, overnight | Reduced lactam intermediate | 85-90 | Careful quenching required |
| 3 | Intermediate from Step 2 | H2, N2 atmosphere, RT, 4 h | 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione | 75-80 | Hydrogenation saturation |
| 4 | Crude product | Extraction, drying, filtration, concentration | Pure target compound | Purity >95% | Characterized by MS, NMR |
Research Findings and Applications
- The compound and its derivatives have been studied for biological activities, including anticancer properties, as suggested by related pyrazinoindole analogues.
- Structural analogues have been synthesized and screened, showing modest activity against cancer cell lines such as MCF7 (breast cancer) and UO-31 (renal cancer).
- The synthetic methods allow for modification of substituents on the bicyclic core to optimize biological activity.
Chemical Reactions Analysis
Cyclization Strategies
Rhodium(III)-catalyzed C–H activation/intramolecular cyclization is effective for forming fused pyrido-pyrazine systems:
-
Substrates : Cyclic 2-diazo-1,3-diketones and N-arylamides.
-
Conditions : [Cp*RhCl₂]₂ (1 mol%), AgNTf₂ (10 mol%) in 1,2-dichloroethane (DCE) at reflux .
-
Key intermediates : Rhodacycle formation via C–H bond activation, followed by migratory insertion and cyclization.
-
Yields : 65–90% for N-acyl-2,3-dihydrocarbazol-4(9H)-one analogs .
Nucleophilic Substitution
Pyrazine rings react with nucleophiles (e.g., propionic anhydride) at the α-position:
-
Mechanism : 1,4-Dihydropyrazine undergoes nucleophilic substitution to form acylated derivatives.
-
Side reactions : Ring contraction (to pyrrolo[1,2-a]pyrazines) or photooxidation under UV light .
Cross-Coupling Reactions
Palladium-catalyzed Negishi coupling enables aryl/alkyl functionalization:
-
Example : 9-([1,1′-bi(cyclopropan)]-1-yl)-3-bromo-pyrido[3,2-e]triazolo[4,3-a]pyrazin-6(5H)-one reacts with 2-propylzinc bromide in toluene at 0°C → RT .
-
Workup : EtOAc extraction, MgSO₄ drying, and column chromatography.
Biological Activity Derivatives
Pyrido-pyrazine derivatives show anticonvulsant and antimalarial activity:
-
Structure-Activity Relationship (SAR) :
Compound ED₅₀ (mg/kg) TD₅₀ (mg/kg) PI (ED₅₀/TD₅₀) (4R,8aR)-3a 47.90 277.09 5.8 Phenytoin (control) >60 41.0 <1
Lower ED₅₀ values correlate with enhanced efficacy in seizure models .
Reaction Optimization
Key variables affecting yield and selectivity:
-
Solvent polarity : DCE outperforms MeOH or toluene in Rh-catalyzed cyclization .
-
Temperature : Reflux conditions (~80°C) are critical for achieving >80% yields.
-
Catalyst loading : 1 mol% [Cp*RhCl₂]₂ is optimal; higher loadings (2 mol%) offer marginal gains .
Challenges and Limitations
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its diverse biological activities make it a valuable compound for drug discovery and development. Additionally, it is used in the industry for the production of various bioactive molecules .
Mechanism of Action
The mechanism of action of 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . the exact molecular targets and pathways involved in its various biological activities are still under investigation .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects:
- 3-(2-methylpropyl) : Increases lipophilicity, enhancing membrane penetration and anticancer activity .
- 3-(phenylmethyl) : Aromatic group improves binding to kinase targets (e.g., AKT1) in cancer cells .
- Methyl group (target compound) : May reduce steric hindrance, favoring antibacterial action .
Biological Activity Profiles :
- Anticancer : 3-(2-methylpropyl) and 3-(phenylmethyl) derivatives show potent apoptosis induction, while the unsubstituted analog exhibits weaker effects .
- Antimicrobial : The target compound’s pyrido core may offer specificity against MRSA, whereas pyrrolo analogs broadly target gram-positive/negative bacteria .
- Nematocidal : Unsubstituted pyrrolo derivatives inhibit AChE in nematodes, but pyrido analogs lack reported nematocidal activity .
Mechanistic Insights
- Anticancer Activity : Cyclic DKPs with alkyl/aryl substituents (e.g., 3-(2-methylpropyl)) alkylate DNA, causing strand breaks and activating caspase-dependent apoptosis .
- Antioxidant Activity : Electron-rich diketopiperazine rings scavenge free radicals; substituents like phenylmethyl enhance stability under oxidative stress .
- Antimicrobial Action : Pyrido/pyrrolo DKPs disrupt microbial membranes or inhibit enzymes (e.g., AChE in nematodes) .
Biological Activity
2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
The compound is characterized by its unique structure which includes a pyrido and pyrazine moiety. Its molecular formula is C₈H₈N₂O₂ with a molecular weight of 164.16 g/mol. The compound's structure contributes to its biological activity, particularly in medicinal chemistry.
Biological Activity Overview
Research indicates that 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione exhibits various biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound possess significant anti-cancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent activity at low concentrations .
- Antiviral Activity : The compound has also been investigated for its antiviral properties. Certain derivatives have shown inhibitory effects against HIV integrase and other viral enzymes, suggesting potential as antiviral agents .
The mechanisms through which 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione exerts its biological effects include:
- Induction of Apoptosis : Research indicates that compounds within this class can trigger apoptosis in cancer cells by activating caspases and modulating apoptotic pathways . For example, studies involving related compounds demonstrated increased expression of pro-apoptotic factors such as Bax and reduced expression of anti-apoptotic factors like Bcl-2.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at specific phases (G1/S or G2/M), which is crucial for halting the proliferation of cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 | 0.83 ± 0.07 | |
| MCF-7 | 0.15 ± 0.08 | ||
| HeLa | 2.85 ± 0.74 | ||
| Antiviral | HIV Integrase | Inhibitory |
Case Study: Antitumor Efficacy
In a study focusing on the anti-cancer properties of related compounds to 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione, it was found that compound 22i exhibited superior anti-tumor activity against multiple cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics like cisplatin . This suggests that modifications to the base structure can enhance efficacy.
Q & A
Q. What are the common synthetic routes for 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving amino acid precursors or heterocyclic intermediates. For example, one-pot multi-step reactions (e.g., condensation followed by cyclization) are widely used for structurally similar pyrrolo-pyrazine-diones. Key intermediates are characterized using 1H/13C NMR to confirm regiochemistry and HRMS for molecular weight validation. Polar solvents like DMF or ethanol are often employed under reflux conditions . For derivatives, protecting groups (e.g., Boc) may be introduced to prevent side reactions during ring formation .
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on multi-nuclear NMR (e.g., 1H NMR for proton environments, 13C NMR for carbon skeleton) and IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹). For stereochemical assignments, NOESY or ROESY experiments are critical to determine spatial arrangements of substituents. Mass spectrometry (EI or ESI-HRMS) validates molecular formulas, with fragmentation patterns aiding in distinguishing regioisomers . Gas chromatography (GC) coupled with non-polar/polar columns can resolve enantiomeric mixtures if chiral centers are present .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural verification of derivatives?
- Methodological Answer : Discrepancies between calculated and observed spectral data (e.g., unexpected splitting in NMR or anomalous HRMS peaks) often arise from tautomerism or dynamic ring conformations. To address this:
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states to predict regioselectivity in cyclization or substitution reactions. For example:
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Use molecular dynamics (MD) simulations to assess solvent effects on reaction pathways.
Tools like COMSOL Multiphysics integrate AI to optimize reaction parameters (e.g., temperature, solvent polarity) for yield improvement .
Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., methyl groups, halogens) while maintaining core integrity. Key challenges include:
- Stereochemical complexity : Enantiomers may exhibit divergent biological activities, necessitating chiral separations .
- Solubility limitations : Hydrophobic derivatives may require formulation with co-solvents (e.g., DMSO/PEG) for in vitro assays.
- Data normalization : Use standardized assays (e.g., enzyme inhibition IC50) to compare activity across derivatives. For example, antiviral SAR studies rely on retroviral replication assays to quantify potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
